molecular formula C7H12O3 B8642787 1,4,8-Trioxaspiro[4.5]decane CAS No. 649-91-2

1,4,8-Trioxaspiro[4.5]decane

Cat. No. B8642787
CAS RN: 649-91-2
M. Wt: 144.17 g/mol
InChI Key: DHUSDTVAHLSYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685981B2

Procedure details

1,4,8-Trioxaspiro[4.5]decane (0.43 g, 3.0 mmol) produced in Reference Example 13 (13a) was dissolved in tetrahydrofuran (1.0 mL), and the resulting mixture was cooled to −50° C. Subsequently, a 1.0M solution of borane-tetrahydrofuran complex in tetrahydrofuran (3.6 mL) and trimethylsilyl trifluoromethanesulfonate (33 mg, 0.15 mmol) were added. The resulting mixture was warmed to room temperature, followed by stirring for 18 hours. A small amount of water was added, and then the resulting mixture was purified by basic silica gel column chromatography (hexane:ethyl acetate, 100:0-0:100, V/V) to give the desired title compound (0.39 g, yield 88%).
Quantity
0.43 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 13 ( 13a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33 mg
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.O>O1CCCC1>[O:8]1[CH2:9][CH2:10][CH:5]([O:4][CH2:3][CH2:2][OH:1])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
O1CCOC12CCOCC2
Step Two
Name
Example 13 ( 13a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
33 mg
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Name
Quantity
3.6 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
by stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by basic silica gel column chromatography (hexane:ethyl acetate, 100:0-0:100, V/V)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC(CC1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.